4-Acetyl-2-methylbenzoic acid has the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol. It is classified as an aromatic carboxylic acid due to its benzene ring structure with an acetyl group and a methyl group attached to it. The compound is recognized for its role as an intermediate in organic synthesis and pharmaceutical development .
Several methods exist for synthesizing 4-acetyl-2-methylbenzoic acid:
4-Acetyl-2-methylbenzoic acid serves multiple purposes:
Several compounds share structural similarities with 4-acetyl-2-methylbenzoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Acetylsalicylic Acid | C₉H₈O₄ | Known as Aspirin; anti-inflammatory properties |
2-Methylbenzoic Acid | C₈H₈O₂ | Simpler structure; less functional complexity |
4-Hydroxybenzoic Acid | C₇H₆O₃ | Known as paraben; used as a preservative |
4-Acetyl-2-methylbenzoic acid is unique due to its specific combination of acetyl and methyl groups on the benzene ring, which influences its reactivity and biological activity differently than the compounds listed above. Its role as an intermediate in pharmaceutical synthesis further distinguishes it within this category of compounds.
The compound 4-acetyl-2-methylbenzoic acid is systematically named according to IUPAC rules as follows:
This results in the formal IUPAC name 4-acetyl-2-methylbenzoic acid, with the CAS registry number 55860-35-0 . Its canonical SMILES representation is CC1=C(C=CC(=C1)C(=O)C)C(=O)O, which encodes the spatial arrangement of substituents .
While direct crystallographic data for 4-acetyl-2-methylbenzoic acid remains unpublished, insights can be inferred from structural analogs. For example:
Potential conformational isomerism arises from:
The benzamide derivative, 4-acetyl-2-methylbenzamide (CAS: 1095275-06-1), differs by replacing the carboxylic acid (-COOH) with a carboxamide (-CONH₂) group. Key comparisons include:
The substitution of -COOH with -CONH₂ reduces acidity (pKa of benzoic acid: ~3.25 vs. amide: non-acidic) and enhances hydrogen-bonding capacity, affecting crystallization behavior and biological interactions .
Irritant